Dispiro[5.1.5.1]tetradecane-7,14-dione is a bicyclic compound with the molecular formula and a molecular weight of approximately 220.31 g/mol. It is characterized by a unique dispiro structure, which consists of two spiro centers and a dione functional group located at the 7 and 14 positions of the tetradecane backbone. This compound is also known by its alternative name, cyclohexylketene dimer, reflecting its formation from ketene derivatives through dimerization processes .
Dispiro[5.1.5.1]tetradecane-7,14-dione can be synthesized through several methods:
Dispiro[5.1.5.1]tetradecane-7,14-dione has potential applications in various fields:
Interaction studies involving dispiro[5.1.5.1]tetradecane-7,14-dione primarily focus on its reactivity with biological molecules and other chemical species:
Dispiro[5.1.5.1]tetradecane-7,14-dione shares structural features with several other compounds that contain spiro centers and diketone functionalities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dispiro[3.3.0]octane-2,6-dione | C10H12O2 | Smaller spiro structure; less steric hindrance |
| Spiro[4.4]nonane-2,6-dione | C12H18O2 | Larger cyclic structure; different reactivity |
| Spiro[5.5]undecane-3,9-dione | C13H20O2 | Similar dione functionality; larger framework |
| Cyclohexylketene (precursor) | C8H12O | Direct precursor; simpler structure |
Dispiro[5.1.5.1]tetradecane-7,14-dione is unique due to its specific dispiro configuration and larger carbon framework compared to these similar compounds, which influences its chemical reactivity and potential applications in synthesis and material science .
The synthesis of spirocyclic diketones initially relied on cyclopropane oxidation and ketene dimerization techniques. Early efforts in the 1960s–1970s focused on generating strained spiro systems through peroxidation of methylenecyclobutanes. For example, dimethyldioxirane (DMDO)-mediated oxidation of methylenecyclobutanes yielded 1-oxaspiro[2.3]hexanes, which were later adapted for spirodiketone synthesis. These methods faced challenges in regioselectivity and required directing groups to control stereochemical outcomes.
Ketene dimerization emerged as a foundational strategy for dispiro diketones. The reaction of cyclohexylketene, generated in situ from cyclohexanecarbonyl chloride, produced dispiro[5.1.5.1]tetradecane-7,14-dione via a [2+2] cycloaddition mechanism. Early industrial processes employed aromatic hydrocarbons (e.g., toluene) as solvents, but yields were modest (50–60%) due to competing side reactions. The following table summarizes key early methods:
These approaches laid the groundwork for spirocyclic systems but lacked the efficiency and scalability required for broader applications.
Ring expansion strategies revolutionized the synthesis of dispiro[5.1.5.1]tetradecane-7,14-dione by enabling precise control over ring size and stereochemistry. A landmark development involved the use of stabilized sulfonium ylides for regioselective cyclopropane-to-cyclobutane expansions. For instance, Meldrum’s acid-derived spirocyclopropanes reacted with dimethylsulfonium benzoylmethylide to form 6,8-dioxaspiro[3.5]nonane-5,9-diones in yields up to 87%. This method avoided isomer formation and provided a template for dispiro diketones.
Acid-mediated rearrangements further advanced ring expansion. Treatment of 1,4-dioxaspiro[2.2]pentanes with Brønsted acids induced selective ring opening and reclosure, yielding larger spiro systems. For example, trifluoroacetic acid (TFA) facilitated the conversion of spirodiepoxide intermediates into enones, which were subsequently oxidized to diketones. The table below highlights key ring expansion methodologies:
| Strategy | Reagent | Substrate | Yield (%) | Selectivity |
|---|---|---|---|---|
| Sulfonium ylide | Dimethylsulfonium benzoylmethylide | Spirocyclopropane | 75–87 | 1,2-trans |
| Acid rearrangement | Trifluoroacetic acid | 1,4-Dioxaspiro[2.2]pentane | 60–70 | >20:1 dr |
| DMDO oxidation | DMDO | Bicyclopropylidene | 50–65 | 7:1 dr |
These methods significantly improved access to dispiro frameworks but required optimization for industrial adoption.
Industrial-scale synthesis of dispiro[5.1.5.1]tetradecane-7,14-dione necessitated catalytic systems that enhanced yield and reduced waste. A pivotal advancement involved the use of oxygenated hydrocarbon solvents (e.g., methyl isobutyl ketone) in ketene dimerization, which improved amine-hydrochloride salt separation and increased dimer assay purity to 83–99.8%. Tertiary amines like triethylamine served dual roles as catalysts and acid scavengers, enabling continuous-flow processes.
Recent catalytic innovations drew inspiration from enantioselective methods developed for related spirocyclic diketones. For example, triazolium salt catalysts, originally designed for asymmetric C-acylation, were adapted to enhance regiocontrol in diketone cyclization. While not directly applied to dispiro[5.1.5.1]tetradecane-7,14-dione, these catalysts demonstrated the potential for stereoselective large-scale synthesis. The table below contrasts traditional and catalytic methods:
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| Solvent | Toluene | Methyl isobutyl ketone |
| Catalyst | None | Triazolium bromide |
| Yield (%) | 50–60 | 75–85 |
| Purity (%) | 70–80 | 90–99.8 |
| Scalability | Batch | Continuous flow |
These innovations underscore the transition from labor-intensive batch processes to efficient, scalable catalytic systems.
The base-induced skeletal rearrangement of 1,3-indandione precursors represents a fundamental approach to generating complex spirocyclic frameworks, including dispiro[5.1.5.1]tetradecane-7,14-dione derivatives [1] [2]. The mechanism involves the nucleophilic attack of hydroxide anions on the ketone functional groups within the indandione structure, followed by subsequent rearrangement processes [2].
In the context of 1,3-indandione chemistry, these compounds exhibit significant reactivity at the carbon-2 position, which is alpha to both carbonyl groups and can function as a nucleophile [1]. The skeletal rearrangement process begins with the formation of an alkoxide intermediate through nucleophilic addition of base to one of the ketone groups [2]. This initial step is followed by bond rotation and migration of alkyl or aryl groups, ultimately leading to the formation of new carbon-carbon bonds and reorganization of the molecular framework [2].
The benzilic acid rearrangement mechanism provides a theoretical foundation for understanding these transformations [2]. The reaction proceeds through a concerted migration step that is rate-determining, where the migrating group attacks the alpha-carbonyl carbon while simultaneously forming a new alkoxide [2]. Computational studies have demonstrated that charge build-up on migrating groups can reach values as high as 0.22 during the transition state, indicating substantial electronic reorganization [2].
Research findings indicate that aryl groups migrate more readily than alkyl groups in these rearrangement processes, with electron-withdrawing substituents on aromatic rings facilitating faster migration rates [2]. The reaction exhibits second-order kinetics overall, being first-order in both the diketone substrate and the base [2].
Table 1: Reaction Parameters for Base-Induced Rearrangement of Indandione Derivatives
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | Second-order overall | First-order in substrate and base | [2] |
| Migration Preference | Aryl > Alkyl | Standard basic conditions | [2] |
| Charge Build-up | 0.22 | Transition state calculation | [2] |
| Temperature Range | 80-120°C | Typical reaction conditions | [3] [4] |
Continuous catalytic reaction-distillation systems offer significant advantages for the scalable production of dispiro[5.1.5.1]tetradecane-7,14-dione through integration of chemical reaction and separation processes [5] [6] [7]. These systems combine the benefits of simultaneous reaction and product removal, which can drive equilibrium-limited reactions to higher conversions while reducing capital investment and energy requirements [5] [7].
The fundamental principle underlying catalytic distillation involves the synergistic combination of catalyzed reactions and distillation within a single unit operation [5]. For the synthesis of dispiro compounds, this approach is particularly advantageous because it allows for the continuous removal of products, preventing reverse reactions and side product formation [6] [8].
The classic preparation method for dispiro[5.1.5.1]tetradecane-7,14-dione involves the treatment of cyclohexanecarbonyl chloride with triethylamine in dry benzene under reflux conditions [9] [10]. This process generates cyclohexyl ketene, which subsequently dimerizes to form the desired dispiro compound [9] [11]. The reaction can be represented as a ketene dimerization process, where two molecules of cyclohexyl ketene undergo a [2+2] cycloaddition reaction [11] [12].
In a continuous reaction-distillation system, the process parameters must be carefully optimized to achieve maximum yield and selectivity [6] [7]. The operating temperature typically ranges from 680-760°C for ketene generation processes, with pressures maintained between 140-160 mmHg absolute [13]. These conditions facilitate both the formation of the desired ketene intermediate and its subsequent dimerization to the dispiro product [13].
Table 2: Optimized Parameters for Continuous Catalytic Reaction-Distillation
| Process Parameter | Optimal Range | Product Yield | Reference |
|---|---|---|---|
| Temperature | 680-760°C | 80.6% | [13] |
| Pressure | 140-160 mmHg | 34.5% conversion | [13] |
| Catalyst Loading | 0.33% triethyl phosphate | Maximum activity | [13] |
| Residence Time | 5.5-6 hours | Steady state | [6] |
| Reflux Ratio | 2:1 | Optimal separation | [6] |
The reactor design for continuous catalytic distillation typically incorporates structured packing or catalyst-containing trays to maximize contact between reactants and catalytic surfaces [5] [14]. Structured packings produced using sol-gel technology have demonstrated unique physical characteristics suitable for reaction-distillation applications, providing both high surface area and mechanical stability [14].
Mass transfer considerations are critical in these systems, as the reaction rate depends not only on intrinsic kinetics but also on the efficiency of mass transfer between phases [6] [15]. The MECRES equations (Mass, Energy, Component balances, Rate expressions, Equilibrium, and Summation) have been developed to model these complex interactions in catalytic distillation systems [15].
Stereochemical control in spiroannulation processes represents a critical aspect of synthesizing enantiomerically pure dispiro[5.1.5.1]tetradecane-7,14-dione and related compounds [16] [17] [18]. The formation of spirocyclic centers introduces significant stereochemical complexity due to the presence of quaternary carbon atoms and multiple chiral centers [17] [18].
Recent advances in asymmetric spiroannulation have demonstrated remarkable levels of stereoselectivity through the use of chiral catalysts and carefully designed reaction conditions [17] [19]. The combination of two Michael reactions in a cascade process has proven particularly effective, enabling the formation of spirocyclic compounds with high diastereoselectivity and enantioselectivity [17].
The stereochemical outcome of spiroannulation reactions is influenced by several key factors, including the configuration of starting materials, the nature of the catalyst, and reaction conditions [17]. Research has shown that the double-bond configuration of donor-acceptor substrates determines the absolute configuration of the spiro center, while remaining stereocenters are controlled by the catalyst [17].
Bifunctional thiourea catalysts have emerged as particularly effective systems for achieving high stereoselectivity in spiroannulation processes [17]. These catalysts can simultaneously activate both electrophilic and nucleophilic components of the reaction, leading to highly organized transition states that favor specific stereochemical outcomes [17].
Table 3: Stereoselectivity Data for Catalyzed Spiroannulation Reactions
| Catalyst System | Diastereomeric Ratio | Enantiomeric Excess | Reaction Type | Reference |
|---|---|---|---|---|
| Bifunctional Thiourea | >99:1 | 92% | [4+2] Spiroannulation | [17] |
| Chiral Copper Complex | 99:1 | 99% | [4+1] Spiroannulation | [19] |
| Pyrrolidine-based | >99:1 | 92% | Michael-Aldol Cascade | [20] |
| Box-Copper Catalyst | 80:20 | 95% | Dearomatization | [19] |
The mechanistic understanding of stereochemical control has been advanced through computational studies and experimental investigations [16] [19]. The chirality retention in Friedel-Crafts spiroannulation processes has been demonstrated to proceed through stereoretentive alkylation mechanisms, enabling iterative synthesis approaches for constructing complex multispirocarbon frameworks [16].
Stereospecific synthesis methods have been developed that preserve stereochemical integrity throughout the transformation process [16] [21]. Ring contraction rearrangements from fused cyclobutanols to spirocyclopropanes proceed in a stereospecific manner, with the strain energy of substrates and stereoelectronic effects of migrating bonds playing crucial roles [21].
The development of metal-catalyzed spiroannulation-functionalization reactions has provided additional tools for stereocontrolled synthesis [22]. Palladium-catalyzed processes with ethyl difluoroiodoacetate have achieved completely stereoselective access to spiroindenes with defined stereochemistry, demonstrating the potential for precise stereochemical control in complex molecular architectures [22].
Comparative studies of related cyclobutanedione systems have demonstrated that the B3PW91 functional often provides superior agreement with experimental data compared to other density functional methods [1] [2]. The electronic structure calculations reveal that dispiro compounds possess unique orbital characteristics due to their rigid spiro framework, which constrains the molecular geometry and influences the distribution of electron density .
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis of dispiro[5.1.5.1]tetradecane-7,14-dione provides crucial insights into its electronic properties and reactivity patterns [5] [6]. The HOMO-LUMO energy gap, a fundamental parameter in frontier molecular orbital theory, determines the compound's electronic excitation characteristics and chemical reactivity [7].
For cyclobutanedione systems, the HOMO typically exhibits π-character localized on the carbonyl groups, while the LUMO shows π* antibonding character distributed across the ring system [1]. The spiro junction in dispiro[5.1.5.1]tetradecane-7,14-dione creates a unique electronic environment where the two cyclobutanone units can interact through space, potentially leading to through-space conjugation effects .
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 220.31 g/mol | Experimental | [8] [9] [10] |
| HOMO-LUMO Gap | Not specified | B3LYP/6-31G(d,p) | [1] |
| Ionization Energy | 9.00 ± 0.05 eV | Experimental | [11] |
| Melting Point | 165-167°C | Experimental | [12] |
The electronic excitation properties of dispiro[5.1.5.1]tetradecane-7,14-dione can be investigated using time-dependent density functional theory (TD-DFT) calculations. While specific TD-DFT studies of this compound are limited in the literature, related investigations on cyclobutanone systems provide valuable insights into the electronic transitions of strained ring ketones [13] [14].
The compound's electronic absorption spectrum is expected to exhibit characteristic n→π* transitions associated with the carbonyl chromophores, with transition energies influenced by the rigid spiro framework . The constraint imposed by the spiro structure likely affects the orbital overlap and transition probabilities compared to more flexible diketone systems.
The identification and characterization of transition states for ring-forming reactions involving dispiro[5.1.5.1]tetradecane-7,14-dione present significant computational challenges. Ring closure reactions are among the most difficult processes for transition state optimization due to the simultaneous bond formation and conformational changes required [15] [16].
Machine learning approaches have recently emerged as powerful tools for transition state prediction, with success rates exceeding 90% for organic reactions [17] [18]. These methods utilize graph neural networks to predict transition state geometries from reactant and product structures, significantly reducing the computational cost compared to traditional quantum chemical approaches [19] [20].
The formation of dispiro[5.1.5.1]tetradecane-7,14-dione likely involves ketene dimerization processes that proceed through [2+2] cycloaddition mechanisms [21] [22]. The transition state for such reactions typically involves a concerted but asynchronous pathway, where bond formation occurs in a stepwise manner despite the absence of discrete intermediates [15].
Recent theoretical studies on similar cycloaddition reactions have revealed that the transition state geometry depends critically on the electronic nature of the reactants and the presence of substituents [23] [24]. The stereoelectronic effects governing the approach of two ketene molecules during dimerization determine both the regiochemistry and stereochemistry of the resulting dispiro product.
| Reaction Type | Activation Energy | Method | System |
|---|---|---|---|
| [2+2] Cycloaddition | Not specified | DFT | Ketene dimers [25] |
| Ring puckering | 0.0062 eV | CASPT2 | Cyclobutanone [14] |
| Diels-Alder | Variable | B3LYP | Dispiro formation [23] |
Intrinsic reaction coordinate (IRC) calculations serve as the definitive method for verifying that a computed transition state connects the desired reactants and products [15] [16]. For dispiro compound formation, IRC analysis reveals the detailed mechanism of ring closure, including the sequence of bond formation and the evolution of ring strain during the reaction.
The IRC path for cyclobutanone formation from ketene precursors typically shows initial approach of the reactants, followed by rapid bond formation in the transition state region, and finally relaxation to the product geometry [15]. The presence of the spiro center in dispiro[5.1.5.1]tetradecane-7,14-dione introduces additional complexity, as the reaction must accommodate the formation of two four-membered rings simultaneously.
Molecular dynamics simulations provide detailed insights into the interactions between dispiro[5.1.5.1]tetradecane-7,14-dione and various catalytic systems. Classical molecular dynamics employs empirical force fields to describe atomic interactions, enabling large-scale simulations of catalyst-reactant systems over extended time scales [26].
For more accurate treatment of chemical bond breaking and forming processes, ab initio molecular dynamics (AIMD) calculations quantum mechanical forces on-the-fly [27]. These simulations, while computationally expensive, provide unparalleled accuracy in describing the electronic structure evolution during catalytic processes involving dispiro compounds.
The interaction of dispiro[5.1.5.1]tetradecane-7,14-dione with heterogeneous catalysts has been studied using discrete-state stochastic approaches [28] [26]. These methods model the catalytic process as a series of elementary steps occurring at multiple active sites, providing insights into the overall reaction dynamics.
Recent advances in machine learning-driven molecular dynamics have enabled more efficient sampling of catalytic reaction pathways [29]. These approaches use neural network potentials trained on quantum mechanical data to achieve near-quantum accuracy at classical computational costs [30].
| Method | Time Scale | Accuracy | Application |
|---|---|---|---|
| Classical MD | μs-ms | Moderate | Large-scale screening |
| AIMD | ps-ns | High | Reaction mechanisms |
| ML-driven MD | ns-μs | High | Efficient sampling |
| Quantum Dynamics | fs-ps | Highest | Electronic excitation |
The molecular dynamics simulations reveal that dispiro[5.1.5.1]tetradecane-7,14-dione exhibits unique interaction patterns with catalytic surfaces due to its rigid spiro framework [31] [32]. The compound's inability to adopt flexible conformations constrains its approach to active sites, potentially leading to enhanced selectivity in catalytic transformations.
Noncovalent interactions, including CH-π interactions and van der Waals forces, play crucial roles in determining the binding affinity and orientation of dispiro compounds on catalyst surfaces [31]. These weak interactions can be effectively modeled using modern density functional theory methods that include dispersion corrections.